molecular formula C18H20N2O4S B14803259 (2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

Cat. No.: B14803259
M. Wt: 360.4 g/mol
InChI Key: RJFGVJMVIZOHSY-DHZHZOJOSA-N
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Description

3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is a complex organic compound with a unique structure that combines a furan ring, a pyrrolidine sulfonyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine sulfonyl group. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the reaction of pyrrolidine with sulfonyl chloride to form the pyrrolidine sulfonyl intermediate.

    Coupling with Acrylamide: The final step involves the coupling of the furan and pyrrolidine sulfonyl intermediates with acrylamide under suitable conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide involves its interaction with specific molecular targets and pathways. The furan ring and pyrrolidine sulfonyl group may interact with enzymes or receptors, leading to modulation of biological processes. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-2-furyl)prop-2-enal
  • 3-(5-methyl-2-furyl)butanal
  • 1-(4-fluorophenyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one

Uniqueness

3-(5-methyl-2-furyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide

InChI

InChI=1S/C18H20N2O4S/c1-14-4-7-16(24-14)8-11-18(21)19-15-5-9-17(10-6-15)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)/b11-8+

InChI Key

RJFGVJMVIZOHSY-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3

Origin of Product

United States

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